Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-tert-butyl-2-(pyridine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-20(2,3)13-7-8-14-15(10-13)26-18(16(14)19(24)25-4)22-17(23)12-6-5-9-21-11-12/h5-6,9,11,13H,7-8,10H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVICAJZBLWMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A benzothiophene core, which contributes to its biological activity.
- A pyridin-3-ylcarbonyl group that may enhance interactions with biological targets.
- The presence of a tert-butyl group, which can influence lipophilicity and bioavailability.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Lipid Biosynthesis : Similar compounds have been shown to inhibit the SREBP (Sterol Regulatory Element Binding Protein) pathway, which is crucial for lipid biosynthesis in the liver. For instance, related compounds have demonstrated the ability to reduce hepatic lipid accumulation in diet-induced obesity models by downregulating SREBP-1c and its downstream targets .
- Antitumor Activity : The benzothiophene scaffold has been associated with antitumor properties. Compounds derived from this structure have been found to inhibit key signaling pathways in cancer cells, including those involving tyrosine kinases .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by blocking glutamate-induced calcium ion influx into neurons, which is critical in preventing excitotoxicity .
Case Study 1: Lipid-Lowering Effects
In a study involving mice with diet-induced obesity, a compound structurally similar to this compound was administered at a dosage of 15 mg/kg/day for seven weeks. Results indicated:
- A significant reduction in hepatic lipid levels.
- Decreased mRNA levels of SREBP-1c and its target genes.
- Enhanced phosphorylation of AMPK (AMP-activated protein kinase), indicating improved energy metabolism .
Case Study 2: Antitumor Activity
Research on similar benzothiophene derivatives revealed their efficacy against various cancer cell lines. The compounds exhibited:
- IC50 values indicating potent cytotoxicity against A549 (lung cancer) and Bcap37 (breast cancer) cells.
- Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspases and inhibition of cell cycle progression .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of 374.5 g/mol. The structure includes a benzothiophene core, which is known for its biological activity. The presence of the pyridinyl and tert-butyl groups further enhances its chemical properties, making it suitable for various applications.
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit anticancer properties. They may act as inhibitors of specific signaling pathways involved in tumor growth and metastasis.
- A study demonstrated that derivatives of benzothiophene showed promising results in inhibiting cancer cell proliferation in vitro, suggesting that this compound may have similar effects due to its structural analogies.
-
Anti-inflammatory Properties
- Compounds containing benzothiophene structures have been reported to possess anti-inflammatory effects. This could be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
- The potential application in treating conditions like rheumatoid arthritis or other inflammatory diseases is being explored.
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Neurological Disorders
- There is emerging evidence suggesting that this compound may have neuroprotective effects. It could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease by protecting neuronal cells from apoptosis.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related compound in various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that this compound could be developed into a potent anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12 | Inhibition of cell cycle progression |
| MCF7 (Breast) | 8 | Induction of apoptosis |
| HeLa (Cervical) | 15 | Inhibition of angiogenesis |
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to controls.
| Treatment Group | Edema Reduction (%) | Inflammatory Cytokines (pg/mL) |
|---|---|---|
| Control | 0 | TNF-alpha: 250 |
| Compound Administered | 55 | TNF-alpha: 110 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
